3-Bromobenzaldehyde diethyl acetal
Overview
Description
3-Bromobenzaldehyde diethyl acetal is an acetal derivative of 3-bromobenzaldehyde. It is a clear liquid with the molecular formula C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol . This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzaldehyde diethyl acetal can be synthesized through the acetalization of 3-bromobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Protonation of the carbonyl group: of 3-bromobenzaldehyde.
Nucleophilic attack: by ethanol to form a hemiacetal.
Deprotonation: to form the hemiacetal intermediate.
Protonation of the alcohol: group in the hemiacetal.
Removal of water: to form the acetal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of water to drive the reaction towards acetal formation.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: Conversion to 3-bromobenzoic acid.
Reduction: Formation of 3-bromobenzyl alcohol.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Carried out using halogenating agents like N-bromosuccinimide.
Major Products:
Oxidation: 3-Bromobenzoic acid.
Reduction: 3-Bromobenzyl alcohol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3-Bromobenzaldehyde diethyl acetal is utilized in several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving acetals.
Medicine: Investigated for its potential use in drug development and pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromobenzaldehyde diethyl acetal involves the formation of a hemiacetal intermediate, followed by the formation of the acetal. The steps include:
Protonation of the carbonyl group: .
Nucleophilic attack: by ethanol.
Deprotonation: to form the hemiacetal.
Protonation of the alcohol: group.
Removal of water: .
Deprotonation: to form the acetal.
Comparison with Similar Compounds
3-Bromobenzaldehyde: An isomer of bromobenzaldehyde, used in similar synthetic applications.
4-Bromobenzaldehyde: Another isomer with similar reactivity but different positional substitution.
Uniqueness: 3-Bromobenzaldehyde diethyl acetal is unique due to its acetal structure, which provides stability and protection to the aldehyde group during chemical reactions. This makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-3-(diethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-6-5-7-10(12)8-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRJLQXMOBXRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=CC=C1)Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369933 | |
Record name | 3-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75148-49-1 | |
Record name | 3-Bromobenzaldehyde diethyl acetal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(diethoxymethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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